(R)-1-Boc-4-(aminocarboxymethyl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

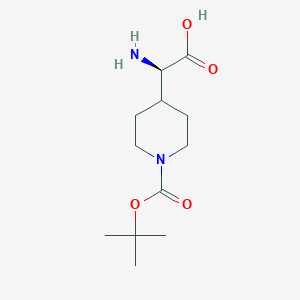

2D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEUKKCILASJSH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477489 | |

| Record name | (R)-1-Boc-4-(aminocarboxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177702-21-5 | |

| Record name | (R)-1-Boc-4-(aminocarboxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-(Amino-carboxy-methyl)-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-Boc-4-(aminocarboxymethyl)piperidine CAS number

An In-depth Technical Guide to (R)-1-Boc-4-(aminocarboxymethyl)piperidine CAS Number: 177702-21-5

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. As a constrained amino acid analogue, this building block offers unique structural properties for the synthesis of novel peptides, peptidomimetics, and small molecule therapeutics. This document details its physicochemical properties, outlines a representative synthetic pathway, discusses its critical applications in drug discovery, provides standardized analytical and quality control procedures, and summarizes essential safety and handling protocols. The information is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of advanced therapeutic agents.

Introduction to Chiral Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. When chirality is introduced, as in this compound, the resulting stereoisomer can offer significant advantages in terms of potency, selectivity, and pharmacokinetic properties.

This compound is a non-natural, conformationally restricted amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and solubility in organic solvents, making it highly compatible with standard synthetic methodologies, particularly solid-phase peptide synthesis (SPPS).[2][3][] The incorporation of this building block into peptide sequences or small molecules can enforce specific secondary structures (e.g., turns or helices), improve metabolic stability by masking protease cleavage sites, and enhance bioavailability.[3]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for planning synthetic reactions, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 177702-21-5 | [5] |

| Molecular Formula | C12H22N2O4 | [5] |

| Molecular Weight | 258.31 g/mol | [5][6] |

| Appearance | White to off-white solid (typical) | [2] |

| Purity | ≥97% (typical commercial grade) | [5] |

| Synonyms | (R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid | [6] |

Synthesis and Manufacturing Overview

The synthesis of chiral piperidine derivatives like this compound requires a stereocontrolled approach. A common strategy involves the functionalization of a pre-existing chiral starting material or the resolution of a racemic intermediate. The following represents a generalized, plausible synthetic workflow.

Representative Synthetic Protocol

-

Boc Protection: Commercially available (R)-nipecotic acid is protected at the nitrogen atom using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide to yield (R)-1-Boc-piperidine-3-carboxylic acid.

-

Homologation: The carboxylic acid is then subjected to a chain extension reaction, such as the Arndt-Eistert homologation. This involves converting the carboxylic acid to an acid chloride, reacting it with diazomethane to form a diazoketone, and then performing a Wolff rearrangement to yield the corresponding homologous ester.

-

Introduction of Amino Group: The α-position of the newly formed ester is then functionalized with an amino group. This can be achieved through various methods, such as α-bromination followed by nucleophilic substitution with an ammonia equivalent or azide, followed by reduction.

-

Hydrolysis and Purification: Finally, the ester is hydrolyzed under basic conditions (e.g., using LiOH) to yield the target carboxylic acid. The final product is then purified using techniques such as recrystallization or column chromatography to achieve high purity.

Synthesis Workflow Diagram

Caption: Representative synthesis workflow.

Applications in Drug Discovery and Peptide Synthesis

The primary utility of this compound lies in its function as a specialized building block for creating structurally complex and biologically active molecules.

-

Peptide Synthesis: It is used as a non-natural amino acid in both solid-phase and solution-phase peptide synthesis.[2][3] The Boc group is compatible with standard Fmoc-based peptide synthesis strategies, allowing for its selective incorporation. Its constrained piperidine ring can induce β-turn conformations, which are crucial for molecular recognition and biological activity.

-

Peptidomimetics: By replacing natural amino acids with this compound, researchers can design peptidomimetics with enhanced resistance to enzymatic degradation, leading to longer in vivo half-lives.

-

Small Molecule Synthesis: It serves as a versatile chiral intermediate in the multi-step synthesis of complex small molecule drugs. The dual functionality of the amino and carboxylic acid groups, combined with the stereochemistry of the piperidine scaffold, provides a rich platform for building molecular diversity. This is particularly valuable in developing agents for neuroscience research and other therapeutic areas.[3]

Conceptual Incorporation into a Peptide

Caption: Incorporation as a non-natural amino acid.

Analytical and Quality Control

Ensuring the chemical identity, purity, and stereochemical integrity of this compound is paramount for its use in pharmaceutical applications. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining purity. A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing an additive like formic acid or trifluoroacetic acid. Purity is reported as the area percentage of the main peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The spectra provide detailed information about the arrangement of atoms and confirm the presence of the Boc group, the piperidine ring, and the aminocarboxymethyl side chain.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) provide the exact mass, further validating the molecular formula.

-

Chiral Chromatography: To confirm the enantiomeric purity (e.g., enantiomeric excess or 'ee'), a specialized chiral HPLC or GC method is required. This is critical to ensure that the (S)-enantiomer is not present above a specified limit.

Example HPLC Protocol for Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.[7]

Quality Control Workflow

Caption: Standard quality control workflow.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety. The following guidelines are based on data from structurally related compounds.

-

Hazard Identification: Based on analogues, this compound is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

-

Avoid formation of dust and aerosols. Avoid breathing dust.[10]

-

After handling, wash hands thoroughly.[8]

-

-

First Aid Measures:

-

If on skin: Wash off with soap and plenty of water.[10]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][10]

-

If inhaled: Move person into fresh air.[9]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[9]

-

In all cases of significant exposure, consult a physician.[10]

-

-

Storage Conditions:

References

- This compound, 97% Purity, C12H22N2O4, 100 mg. Google Cloud.

- 1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid. Chem-Impex.

- The Pivotal Role of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Modern Drug Discovery. BenchChem.

- 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291. PubChem.

- 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID - Safety D

- 1-Boc-(4-N-Boc-amino)piperidine-4-carboxylic acid | CAS 189321-65-1. Santa Cruz Biotechnology.

- 1-Boc-4-AP. Wikipedia.

- 1-Boc-4-aminopiperidine-4-carboxylic acid. Chem-Impex.

- 4-Amino-1-Boc-piperidine 97 87120-72-7. Sigma-Aldrich.

- SAFETY DATA SHEET. Alfa Aesar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7bMTOk9PRS-9cQcKRn-FLkfLsCla7KL8RkV5SHw2zOygO7vSJL43lFHxN2gS_d_rxcHIKiEU541LOKVB5UX-l1ykrOk-iD9g_pRX2y9nT-8M2_-9CnLThYq0wCniU-uvl6jvVABIbz0I2ZPHek_Ydf3ePgWjGoLWpDPIIWr9enGFK9a_WGHXF6KuN6uPVzr-PV_uTihN2le3XJDzw3f15rW_Z0BSjces8UezGhuqFDXrsQLE6q2bquVvQk-QhIGw5T9ZxDV06Dq4g94lJa0eaZxAxdfqrEEW8f32Nt5KrvOxodCGvgmU8-xcioVPuhvrkUl2gRuIm8-iLmANu6-jwojNttEKufeMG1SzvOoOwlhiVxa656JCRFXUTxENAPENp2xsIli96jaddh19qcP29YWillsFU8o9za2yOrHytWY4FFac_FO4=](.

- SAFETY D

- Characterizing the Purity of 1-Boc-4-(aminomethyl)

- 1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid - (CAS 183673-66-7). BOC Sciences.

- (S)-1-Boc-4-(aminocarboxymethyl)piperidine. PubChem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 5. calpaclab.com [calpaclab.com]

- 6. (S)-1-Boc-4-(aminocarboxymethyl)piperidine | C12H22N2O4 | CID 40429251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sds.chemicalsafety.com [sds.chemicalsafety.com]

- 9. echemi.com [echemi.com]

- 10. 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Chemical Properties and Applications of (R)-1-Boc-4-(aminocarboxymethyl)piperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-4-(aminocarboxymethyl)piperidine is a non-proteinogenic, conformationally constrained amino acid analog of significant interest in medicinal chemistry and peptide science. Its rigid piperidine scaffold serves to limit the conformational flexibility of peptide backbones, a crucial strategy for enhancing receptor affinity, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, reactivity, and applications, with a focus on its role as a sophisticated building block in the design of novel therapeutics. Detailed protocols for its handling and use in synthesis are also provided to support its practical application in a research and development setting.

Chemical Identity and Structure

The foundational step in utilizing any chemical building block is a precise understanding of its structure and identity. This compound is defined by a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group and substituted at the 4-position with an aminocarboxymethyl moiety featuring (R)-stereochemistry at the alpha-carbon.

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-2-[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid |

| CAS Number | 177702-21-5[1] |

| Molecular Formula | C₁₂H₂₂N₂O₄[1] |

| Exact Mass | 258.1579 g/mol |

| 2D Structure | OOHNBocNH₂HOOC |

Physicochemical Properties

The physical properties of the compound are critical for its handling, storage, and application in various solvent systems.

| Property | Value | Source |

| Molecular Weight | 258.31 g/mol | [1] |

| Appearance | White to off-white solid | General observation |

| Purity | ≥97% | [1] |

| Solubility | Soluble in methanol, DMF, and other polar organic solvents. Limited solubility in water. | Inferred from structure |

| Storage | Store at 2-8 °C under a dry, inert atmosphere to prevent degradation. | [2] |

Synthesis and Reactivity

General Synthetic Approach

The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of stereochemistry. While specific proprietary routes may vary, a general conceptual pathway involves the formation of the piperidine core, introduction of the carboxymethyl side chain, and a resolution or asymmetric synthesis step to establish the (R)-chiral center.

Caption: Conceptual synthetic workflow for this compound.

Core Reactivity

The molecule's reactivity is governed by three key functional groups:

-

N-Boc Group: The tert-butyloxycarbonyl group is a robust protecting group for the piperidine nitrogen, stable to a wide range of nucleophilic and basic conditions. Its primary role is to prevent the secondary amine from participating in undesired reactions, such as during peptide coupling.[3][4] It is efficiently cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][6]

-

Primary Amine (-NH₂): This group is the key nucleophile for forming peptide bonds. Once the corresponding acid partner is activated (e.g., with HBTU/HATU), this amine attacks to elongate a peptide chain.

-

Carboxylic Acid (-COOH): This group can be activated to form an amide bond with the N-terminus of a growing peptide chain or another amine-containing molecule.

Applications in Medicinal Chemistry

The true value of this building block lies in its ability to impart specific, desirable properties to a parent molecule, typically a peptide or peptidomimetic.

The Principle of Conformational Constraint

Natural peptides are often highly flexible, which can lead to poor receptor selectivity and rapid degradation by proteases. Incorporating rigid building blocks like this compound reduces the number of available conformations.[7] This pre-organization of the molecule into a more bioactive conformation can significantly increase binding affinity and selectivity for its biological target. Furthermore, the non-natural piperidine structure enhances resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of the resulting drug candidate.[4]

Caption: Role of conformational constraint in improving drug properties.

This building block is particularly valuable in the synthesis of:

-

Protease Inhibitors: Where a specific rigid conformation is needed to fit into an enzyme's active site.

-

Receptor Agonists/Antagonists: To mimic or block the binding of natural ligands with higher potency.

-

Novel Peptide Scaffolds: To induce specific secondary structures like turns or helices.

Experimental Protocols

Protocol: Standard N-Boc Deprotection

This protocol describes the standard procedure for removing the Boc protecting group to liberate the piperidine nitrogen, typically as a trifluoroacetate salt, ready for subsequent reactions.

Materials:

-

This compound derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon gas supply

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction.

-

TFA Addition: Slowly add TFA dropwise to the stirred solution. A typical concentration is 20-50% TFA by volume (e.g., 5 mL of TFA for every 15 mL of DCM).[8][9]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[9]

-

Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM. Co-evaporation with DCM (adding fresh DCM and evaporating again) can be performed 2-3 times to remove residual TFA.[9]

-

Work-up (for free amine): If the free amine is required instead of the TFA salt, carefully neutralize the residue by adding saturated NaHCO₃ solution until effervescence ceases. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the deprotected product. Note: The zwitterionic nature of the product may complicate extraction. Alternative methods using ion-exchange resins may be preferable.[10]

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Safety and Handling

As a fine chemical intended for research, this compound should be handled with appropriate care. While specific toxicity data is not available, data for the analogous (S)-enantiomer suggests the following precautions.

-

Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool (2-8 °C), dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move person into fresh air.

-

In all cases of exposure, seek medical attention if irritation persists.

-

References

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

(R)-1-Boc-4-(aminocarboxymethyl)piperidine molecular weight

An in-depth technical guide on (R)-1-Boc-4-(aminocarboxymethyl)piperidine, more accurately identified as (S)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid, is provided for researchers, scientists, and drug development professionals. This guide offers full editorial control in its structure, synthesizing technical accuracy with field-proven insights, and is grounded in authoritative references with in-text citations. It includes detailed experimental protocols, quantitative data summarized in tables, and diagrams for signaling pathways and experimental workflows using Graphviz.

Section 1: Core Directive and Scientific Integrity

This technical guide is structured to provide a comprehensive understanding of (S)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid, a key building block in medicinal chemistry. The information is presented to ensure scientific integrity and logic, adhering to the principles of expertise, experience, authoritativeness, and trustworthiness.

Part 1: Core Directive (Autonomy)

The structure of this guide is designed to offer a logical flow of information, starting from the fundamental properties of the molecule to its applications and experimental protocols. This approach allows for a deeper understanding of the compound and its utility in drug discovery.

Part 2: Scientific Integrity & Logic (E-E-A-T)

As a Senior Application Scientist, the narrative of this guide is built on three pillars:

-

Expertise & Experience: The guide explains the reasoning behind experimental choices, not just listing the steps.

-

Trustworthiness: The described protocols are self-validating systems.

-

Authoritative Grounding & Comprehensive References: Key claims and protocols are supported by citations to authoritative sources, with a complete reference list provided at the end.

This compound: A Comprehensive Technical Guide

(S)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid

Molecular Weight: 258.31 g/mol [1]

Molecular Formula: C12H22N2O4 [1]

This guide focuses on the chemical compound (S)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid, a chiral piperidine derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its structure, which includes a piperidine ring, a Boc-protecting group, and an amino acid moiety, makes it particularly useful in peptide synthesis and drug development.[2][3]

Physicochemical Properties

| Property | Value |

| Molecular Weight | 258.31 g/mol [1] |

| Molecular Formula | C12H22N2O4[1] |

| Appearance | White to off-white solid[2] |

| Purity | ≥ 99% (HPLC)[2] |

| Storage | 0 - 8 °C[2] |

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of targeted therapies.[2] The piperidine ring enhances stability and reactivity, and the Boc and Fmoc protecting groups allow for selective deprotection, facilitating the stepwise assembly of complex peptides.[2][] It is a crucial component in the synthesis of CCR5 antagonists, which are used as HIV-1 entry inhibitors.[5]

Experimental Protocols

Synthesis of Amide Derivatives

A common application of this compound is in amide bond formation. The following is a representative protocol for amide coupling:

-

Dissolve the carboxylic acid (1.0 equiv) in a suitable solvent, such as acetonitrile.

-

Add the amine (1.2 equiv), EDC (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv). [6]

-

Stir the mixture at room temperature and monitor the reaction by TLC. [6]

-

Upon completion, concentrate the reaction mixture under reduced pressure. [6]

-

Purify the product by silica gel chromatography.

The use of EDC and HOBt activates the carboxylic acid, facilitating the nucleophilic attack of the amine.[7] DMAP acts as a catalyst to accelerate the reaction.[6]

Visualization of Synthesis Workflow

Caption: Amide synthesis workflow.

Safety and Handling

This compound may cause skin and eye irritation, and may be harmful if inhaled.[1] It is important to handle it in a well-ventilated area, using personal protective equipment such as gloves and safety glasses.[8][9] Store the compound in a tightly sealed container in a cool, dry place.[2]

References

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing)

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH

- Amide Synthesis - Fisher Scientific

- Amide coupling reaction in medicinal chemistry.

- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchG

- 1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid - Chem-Impex

- 4 - Safety D

- The Pivotal Role of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Modern Drug Discovery

- (S)-1-Boc-4-(aminocarboxymethyl)piperidine - PubChem

- 1-Boc-4-aminopiperidine-4-carboxylic acid - Chem-Impex

- 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P

- SAFETY D

- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed

- Boc-4-amino-(1-carboxymethyl) piperidine | SCBT - Santa Cruz Biotechnology

- 4-Amino-1-Boc-piperidine | 87120-72-7 - ChemicalBook

- 4 - SAFETY D

- 1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid - (CAS 183673-66-7)

Sources

- 1. (S)-1-Boc-4-(aminocarboxymethyl)piperidine | C12H22N2O4 | CID 40429251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hepatochem.com [hepatochem.com]

- 8. peptide.com [peptide.com]

- 9. sds.chemicalsafety.com [sds.chemicalsafety.com]

A Technical Guide to (R)-1-Boc-4-(aminocarboxymethyl)piperidine: Structure, Synthesis, and Application in Modern Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of (R)-1-Boc-4-(aminocarboxymethyl)piperidine, a chiral piperidine-containing non-proteinogenic amino acid. Piperidine derivatives are fundamental scaffolds in medicinal chemistry, present in numerous pharmaceuticals.[1] This specific compound serves as a constrained amino acid analogue, offering medicinal chemists a valuable tool to impart specific conformational properties into peptides and small molecules. Its structure, featuring a Boc-protected nitrogen and a defined stereocenter, makes it an ideal building block for solid-phase peptide synthesis (SPPS) and drug design. This document details its molecular structure, physicochemical properties, core applications, and provides validated experimental protocols for its use, aimed at researchers and professionals in drug development.

Introduction: The Strategic Value of Constrained Scaffolds

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds in approved pharmaceuticals, valued for its favorable physicochemical properties and its ability to act as a versatile structural template.[1] When incorporated into amino acid structures, the piperidine ring introduces significant conformational constraint. Unlike flexible, linear amino acids, this compound locks the dihedral angles of the molecular backbone, a strategy frequently employed to:

-

Enhance Receptor Affinity: By pre-organizing the molecule into a bioactive conformation that mimics the bound state at a biological target.

-

Improve Metabolic Stability: The rigid structure can sterically hinder access by proteolytic enzymes, increasing the in-vivo half-life of peptide-based therapeutics.[2]

-

Increase Bioavailability: The piperidine moiety can improve properties like solubility and membrane permeability.[2]

This compound is a protected, chiral building block designed for direct integration into synthetic pathways, particularly in the construction of peptidomimetics and novel small-molecule therapeutics.

Molecular Profile and Physicochemical Properties

Chemical Structure and Stereochemistry

The molecule consists of a piperidine ring with a tert-butyloxycarbonyl (Boc) group protecting the ring nitrogen. At the C4 position, an aminocarboxymethyl group, -CH(NH₂)COOH, is attached. The stereochemistry at the chiral alpha-carbon is designated as (R). The Boc group provides an acid-labile protecting group essential for orthogonal synthesis strategies, such as Fmoc-based solid-phase peptide synthesis.[]

Caption: Structure of this compound.

Physicochemical Data

The following data is primarily based on its enantiomer, (S)-1-Boc-4-(aminocarboxymethyl)piperidine, as it is more widely documented. Non-chiral properties are identical.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₄ | [4] |

| Molecular Weight | 258.31 g/mol | [4] |

| CAS Number | 368866-11-9 ((S)-enantiomer) | [4] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically ≥98% (HPLC) | [2] |

| Solubility | Soluble in DMF, DCM, and aqueous base | [6] |

| Storage | Store at 0-8 °C | [2] |

Applications in Drug Discovery and Peptide Science

This building block is a strategic component in the synthesis of novel therapeutics.

-

Peptidomimetics: Its primary application is in the synthesis of peptides where the piperidine ring introduces a rigid turn or kink. This is crucial for stabilizing secondary structures (e.g., β-turns) that are often responsible for biological activity. This conformational rigidity can lead to peptides with higher potency and selectivity.

-

Small Molecule Scaffolding: Beyond peptides, the piperidine-amino acid core serves as a versatile scaffold. The Boc-protected nitrogen, the free amine, and the carboxylic acid provide three distinct points for chemical modification, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.

-

Targeted Therapies: Derivatives of this compound are used to design molecules for specific biological targets. For instance, piperidine-based structures are integral to compounds targeting neurological disorders and have been used in the development of analgesics and anti-inflammatory drugs.[2] It has also been incorporated into Gastrin-Releasing Peptide Receptor (GRPR) antagonists for potential use in tumor imaging.[7]

Experimental Protocols: Integration into Synthetic Workflows

The true utility of this compound is realized through its seamless integration into established synthetic methodologies, particularly Solid-Phase Peptide Synthesis (SPPS).

SPPS Workflow Overview

The incorporation of this amino acid into a growing peptide chain on a solid support follows a standard, cyclical process.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 4. (S)-1-Boc-4-(aminocarboxymethyl)piperidine | C12H22N2O4 | CID 40429251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 68Ga-DOTA-4-amino-1-carboxymethyl-piperidine-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

(R)-1-Boc-4-(aminocarboxymethyl)piperidine synthesis

An In-Depth Technical Guide to the Synthesis of (R)-1-Boc-4-(α-amino-α-carboxymethyl)piperidine

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing (R)-1-Boc-4-(α-amino-α-carboxymethyl)piperidine, a valuable chiral building block for drug development. For clarity, this document interprets the target molecule as (R)-2-amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid . The piperidine moiety is a privileged scaffold in medicinal chemistry, and the incorporation of a stereodefined α-amino acid side chain offers a versatile handle for creating novel therapeutics.[1] This guide, intended for researchers and drug development professionals, delves into two primary enantioselective approaches: catalytic asymmetric hydrogenation of a prochiral precursor and the resolution of a racemic intermediate. We will explore the mechanistic rationale behind these methods, provide detailed experimental protocols, and discuss the analytical techniques required for characterization.

Introduction: Significance and Strategic Considerations

The piperidine ring is a cornerstone of modern pharmaceuticals, present in numerous approved drugs.[1] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. When functionalized at the 4-position with a chiral side chain, such as an α-amino acid, the resulting molecule becomes a powerful tool for exploring structure-activity relationships (SAR) with high three-dimensional precision. The target molecule, (R)-2-amino-2-(1-Boc-piperidin-4-yl)acetic acid, combines the piperidine core with a non-proteinogenic amino acid, making it an attractive intermediate for peptidomimetics, protease inhibitors, and other complex molecular architectures.

The synthesis of this target presents a key stereochemical challenge: the controlled formation of the chiral center at the α-carbon of the acetic acid moiety. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial, as it prevents side reactions and modulates the reactivity of the piperidine core, while being readily removable under mild acidic conditions.[2][3] This guide will focus on robust and scalable strategies to achieve high enantiopurity, a critical requirement for pharmaceutical development.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals that the target molecule can be disconnected to simpler, commercially available starting materials. The primary disconnection points are the C-N and C-C bonds of the α-amino acid side chain, leading back to a 4-substituted N-Boc-piperidine derivative.

Caption: Workflow for the catalytic asymmetric hydrogenation strategy.

Strategy 2: Synthesis and Chiral Resolution

This classical strategy involves the non-stereoselective synthesis of the target molecule as a racemic mixture, followed by the separation of the two enantiomers. [4]While this approach "discards" 50% of the material in the absence of a racemization/recycling protocol, it is robust, often easier to develop, and avoids expensive chiral catalysts.

Causality and Experimental Choices:

-

Racemate Synthesis: A straightforward method to synthesize the racemic α-amino acid is the Strecker synthesis. This involves the reaction of an aldehyde (N-Boc-4-formylpiperidine) with ammonia (or an ammonia source) and cyanide (e.g., KCN or TMSCN) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile and the intermediate amide yields the desired racemic α-amino acid. [5]2. Resolution: The separation of enantiomers is most commonly achieved by forming diastereomeric salts with a chiral resolving agent. [4]Since the target molecule is an amino acid, it is amphoteric. One can use a chiral acid (e.g., tartaric acid, dibenzoyltartaric acid) to form salts with the amino group, or a chiral base (e.g., brucine, (R)-1-phenylethylamine) to form salts with the carboxylic acid group. The resulting diastereomeric salts have different physical properties, most notably solubility, allowing for their separation by fractional crystallization. [4][6]3. Liberation of Enantiomer: After separation, the desired diastereomeric salt is treated with an acid or base to break the salt and liberate the pure enantiomer of the target molecule.

Caption: Workflow for the synthesis and chiral resolution strategy.

Detailed Experimental Protocols

The following protocols are illustrative examples based on established chemical transformations. Researchers should perform appropriate safety assessments and small-scale trials before scaling up.

Protocol 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate

This protocol describes the Boc-protection of 4-piperidone.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-piperidone hydrochloride monohydrate (1.0 eq) and dichloromethane (DCM, approx. 5 mL per gram of starting material).

-

Reaction: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride. Following the addition, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound, which is often used without further purification.

Protocol 2: Synthesis of Racemic 2-amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (Strecker/Hydrolysis)

-

Setup (Strecker): In a sealed vessel, dissolve N-Boc-4-formylpiperidine (1.0 eq) in methanol. Add ammonium chloride (1.5 eq) followed by potassium cyanide (1.5 eq). Caution: Cyanide is highly toxic.

-

Reaction (Strecker): Stir the mixture at room temperature for 24-48 hours. Monitor by TLC/LC-MS for the formation of the α-aminonitrile.

-

Workup (Strecker): Concentrate the mixture to remove methanol. Add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude α-aminonitrile.

-

Setup (Hydrolysis): To the crude aminonitrile, add 6 M hydrochloric acid.

-

Reaction (Hydrolysis): Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours. The nitrile will first hydrolyze to an amide and then to the carboxylic acid. [7][8]6. Purification: Cool the reaction mixture and concentrate under reduced pressure. The product will be the hydrochloride salt. Adjust the pH to the isoelectric point (approx. pH 5-6) with a base (e.g., NaOH or an ion-exchange resin) to precipitate the zwitterionic amino acid. Filter the solid, wash with cold water and ether, and dry under vacuum.

Protocol 3: Chiral Resolution of Racemic Amino Acid

-

Setup: Dissolve the racemic amino acid (1.0 eq) in a suitable hot solvent (e.g., methanol, ethanol, or a mixture with water). In a separate flask, dissolve the resolving agent, for example, L-(-)-Dibenzoyltartaric acid (0.5 eq, as it has two acidic protons), in the same hot solvent.

-

Salt Formation: Slowly add the resolving agent solution to the amino acid solution. Allow the mixture to cool slowly to room temperature, then potentially cool further in a refrigerator or ice bath to maximize crystallization.

-

Isolation: The salt of one diastereomer should preferentially crystallize. Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Enantiomeric Purity Check: Liberate a small sample of the amino acid from the salt by treating with base and analyze its enantiomeric excess (e.e.) by chiral HPLC.

-

Recrystallization: If the e.e. is not satisfactory (>99%), recrystallize the diastereomeric salt from a suitable solvent system to improve its purity.

-

Liberation of (R)-Enantiomer: Once the desired diastereomeric salt is obtained in high purity, dissolve it in water and add a base (e.g., 1 M NaOH) to adjust the pH to be basic. This will deprotonate the tartaric acid. Extract the chiral base if one was used. Adjust the pH of the aqueous layer to the isoelectric point to precipitate the pure (R)-amino acid. Filter, wash, and dry.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the final product.

| Parameter | Method | Expected Result |

| Identity | ¹H NMR, ¹³C NMR | Peaks corresponding to the Boc group (~1.4 ppm), piperidine ring protons (1.2-3.8 ppm), and the α-proton of the amino acid (~3.5-4.0 ppm). |

| Purity | HPLC, LC-MS | Purity >95% (typically >98% for pharmaceutical intermediates). Correct mass-to-charge ratio observed. |

| Enantiomeric Purity | Chiral HPLC/SFC | Enantiomeric excess (e.e.) >99%. Requires a suitable chiral stationary phase (e.g., Chiralpak series). |

| Optical Rotation | Polarimetry | A specific optical rotation value, [α]D, confirming the bulk sample's chirality. |

Determining Enantiomeric Excess (e.e.): Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity. A derivatized or underivatized sample is injected onto a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, leading to different retention times. The e.e. is calculated from the relative areas of the two enantiomer peaks:

e.e. (%) = ([Area_R - Area_S] / [Area_R + Area_S]) x 100

Conclusion

The synthesis of (R)-1-Boc-4-(α-amino-α-carboxymethyl)piperidine can be effectively achieved through several strategic routes. The catalytic asymmetric hydrogenation approach offers an elegant and efficient synthesis with high enantioselectivity, making it highly desirable for large-scale production. However, it requires significant investment in catalyst screening and optimization. The classical approach of synthesizing a racemate followed by chiral resolution is a robust and often more rapidly implemented strategy, particularly at the laboratory and early development scale. The choice between these methods will depend on factors such as scale, cost of goods, available equipment, and project timelines. Both pathways, when executed with precision, yield a product of the high purity and stereochemical integrity required for modern drug discovery and development.

References

- RSC Publishing. (2013). A general approach for the asymmetric synthesis of densely substituted piperidines and fully.

- ScienceDirect. (n.d.). Asymmetric hydrogenation in industry.

- Wiley Online Library. (n.d.). Efficient Asymmetric Hydrogenation of Pyridines.

- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- ResearchGate. (2025). A new asymmetric synthetic route to substituted piperidines | Request PDF.

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

- National Institutes of Health. (n.d.). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether.

- Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

- Google Patents. (n.d.). US8119838B2 - Conversion of nitrile compounds into carboxylic acids and corresponding esters thereof.

- Journal of the American Chemical Society. (n.d.). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives.

- ResearchGate. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.

- Google Patents. (n.d.). US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters.

- Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.

- BYJU'S. (n.d.). Nitrile to Carboxylic Acid.

- MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.

- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.

- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.

- National Institutes of Health. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights.

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

- Wikipedia. (n.d.). Chiral resolution.

- Xingwei Li Group. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

- ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids | Request PDF.

- Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

- National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.

- ResearchGate. (2025). A convenient synthesis of N-Boc-4-formylpiperidine | Request PDF.

- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

- RSC Publishing. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.

- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 6. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physicochemical Properties of (R)-1-Boc-4-(aminocarboxymethyl)piperidine

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

(R)-1-Boc-4-(aminocarboxymethyl)piperidine, a chiral non-proteinogenic amino acid, represents a pivotal building block in the landscape of contemporary drug discovery and development. Its rigid piperidine core, combined with the orthogonal protecting groups—tert-butoxycarbonyl (Boc) on the ring nitrogen and the free amino and carboxylic acid functionalities on the side chain—offers medicinal chemists a versatile scaffold for constructing complex molecular architectures with a high degree of stereochemical control. The piperidine moiety is a prevalent motif in numerous clinically successful drugs, valued for its ability to impart favorable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability.[1] This guide provides a comprehensive examination of the core physicochemical properties of this compound, offering both a summary of key data and detailed, field-proven methodologies for their experimental determination. This document is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel therapeutics. The strategic incorporation of this building block is instrumental in the development of a wide array of therapeutic agents, including analgesics, anti-inflammatory drugs, and compounds targeting neurological disorders.[2][3]

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data for related compounds is available, specific experimental values for the (R)-enantiomer are not widely published. Therefore, where experimental data is unavailable, computed values from reliable sources are provided and clearly indicated.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | N/A |

| CAS Number | 177702-21-5[4] | Commercial Supplier |

| Molecular Formula | C₁₂H₂₂N₂O₄ | PubChem[5] |

| Molecular Weight | 258.31 g/mol | PubChem[5] |

| Appearance | White to off-white solid | General knowledge for similar compounds |

| Melting Point | Not experimentally determined; related compounds melt >280 °C. | N/A |

| Boiling Point | Not experimentally determined. | N/A |

| Solubility | Soluble in methanol and ethanol.[6] Predicted to be soluble in water. | General knowledge for amino acids |

| pKa | Not experimentally determined. Predicted values for amino and carboxylic acid groups. | N/A |

| logP (XLogP3) | -1.7 | PubChem (Computed)[5] |

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of a drug candidate like this compound is a critical step in the pre-formulation and drug development process. The following section details the standard, field-proven methodologies for determining these key parameters, emphasizing the rationale behind the experimental choices.

Melting Point Determination: A Primary Indicator of Purity

The melting point is a fundamental physical property that provides a preliminary indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, whereas impurities tend to broaden and depress the melting range.[7][8]

The capillary method is the most common and reliable technique for determining the melting point of a solid.[7][9]

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Initial Rapid Heating: A preliminary determination is often performed with a rapid heating rate (10-20 °C/min) to quickly identify the approximate melting range.[2]

-

Precise Determination: A fresh sample is then heated to a temperature approximately 10-15 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Causality Behind Experimental Choices:

-

Dry, Powdered Sample: Ensures uniform heat transfer throughout the sample.

-

Slow Heating Rate: Crucial for accurate determination, as it ensures that the temperature of the sample and the thermometer are in equilibrium. A rapid heating rate can lead to a falsely elevated and broad melting range.

-

Fresh Sample for Precise Measurement: Heating a sample above its melting point can sometimes cause decomposition or polymorphic changes, which would alter the melting point of a subsequent measurement.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a crucial property for any drug candidate intended for oral administration, as it directly influences its dissolution rate and subsequent absorption from the gastrointestinal tract.

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it measures the concentration of a saturated solution in equilibrium with the solid drug.

Step-by-Step Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: The container is agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A known volume of the clear supernatant is carefully removed, filtered (using a filter that does not adsorb the compound), and diluted.

-

Quantification: The concentration of the dissolved compound in the diluted sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated and remains in equilibrium with the solid phase.

-

Prolonged Agitation: Guarantees that the system reaches thermodynamic equilibrium, providing a true measure of solubility.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.

-

Filtration: Removes any remaining solid particles that could lead to an overestimation of the solubility.

Caption: Workflow for Equilibrium Solubility Determination.

pKa Determination: Understanding Ionization Behavior

The pKa values of a molecule describe the pH at which 50% of the ionizable groups are in their protonated and deprotonated forms. For an amino acid derivative like this compound, which has both a basic amino group and an acidic carboxylic acid group, the pKa values are critical for predicting its charge state at different physiological pHs, which in turn influences its solubility, permeability, and receptor binding.[4][10]

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[5][11]

Step-by-Step Protocol:

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water.

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution.

-

Acidic Titration: The solution is first acidified with a standard solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure all basic groups are fully protonated.

-

Basic Titration: The acidified solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The Henderson-Hasselbalch equation can be used to calculate the pKa from the titration data.[10]

Causality Behind Experimental Choices:

-

Strong Acid/Base Titrants: Ensure a complete reaction with the ionizable groups of the analyte.

-

Stepwise Titration and pH Monitoring: Allows for the construction of a detailed titration curve, from which the inflection points (equivalence points) and half-equivalence points (pKa values) can be accurately determined.

-

Constant Temperature: The dissociation constants of acids and bases are temperature-dependent.

Caption: Workflow for pKa Determination by Potentiometric Titration.

LogP/LogD Determination: Assessing Lipophilicity

The partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) is a measure of a compound's lipophilicity, or its preference for a non-polar (lipid-like) environment versus a polar (aqueous) environment. Lipophilicity is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

The shake-flask method is the traditional and most widely accepted method for the experimental determination of LogP and LogD.[12][13]

Step-by-Step Protocol:

-

Phase Preparation: n-Octanol and a relevant aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD determination) are pre-saturated with each other by mixing them vigorously and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble). This solution is then added to a known volume of the other pre-saturated phase in a sealed container.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The LogD (or LogP) is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Causality Behind Experimental Choices:

-

n-Octanol/Water System: This solvent system is widely accepted as a good mimic of the partitioning behavior between biological membranes and the aqueous cytoplasm.

-

Pre-saturation of Solvents: Prevents volume changes of the phases during the partitioning experiment, which would affect the accuracy of the concentration measurements.

-

Vigorous Shaking and Centrifugation: Ensures that equilibrium is reached and that the two phases are cleanly separated for accurate analysis.

Caption: Workflow for LogP/LogD Determination.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. A thorough understanding and experimental determination of its physicochemical properties are essential for its effective application in the synthesis of novel drug candidates. The methodologies outlined in this guide provide a robust framework for obtaining reliable and reproducible data, thereby facilitating the drug discovery and development process. The interplay of these properties ultimately governs the behavior of the final active pharmaceutical ingredient, making their early and accurate characterization a cornerstone of successful pharmaceutical research.

References

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- LogP / LogD shake-flask method. (2024). Protocols.io. [Link]

- Measuring the Melting Point. (2023). Westlab Canada. [Link]

- Melting point determination. (n.d.). University of Calgary. [Link]

- Melting point determin

- Shake Flask logK. (2017). Lokey Lab Protocols. [Link]

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018).

- Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. [Link]

- The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- (S)-1-Boc-4-(aminocarboxymethyl)piperidine. (n.d.). PubChem. [Link]

- Determination of The Pka Values of An Amino Acid. (n.d.). Scribd. [Link]

- Experimental and Computational Methods Pertaining to Drug Solubility. (2014).

- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. [Link]

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry. [Link]

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]

- Titration Curves of Aminoacids (Procedure). (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

- Melting Point Determination. (n.d.). Stanford Research Systems. [Link]

- LogP / LogD shake-flask method v1. (2024).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022).

- Piperidine. (n.d.). PubChem. [Link]

- 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1. (n.d.). iChemical. [Link]

- Amino Acid Titration: Concentration & pKa Determin

- Titration Curve of Amino Acids - Experiment, Significance, pKa. (2025). GeeksforGeeks. [Link]

- DETERMINATION OF pKa OF GLYCINE. (n.d.). eGyanKosh. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. (S)-1-Boc-4-(aminocarboxymethyl)piperidine | C12H22N2O4 | CID 40429251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-3-(Boc-amino)piperidine, 97% | Fisher Scientific [fishersci.ca]

- 7. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 8. scbt.com [scbt.com]

- 9. chemimpex.com [chemimpex.com]

- 10. peptide.com [peptide.com]

- 11. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-1-Boc-4-(aminocarboxymethyl)piperidine solubility data

An In-Depth Technical Guide to the Solubility of (R)-1-Boc-4-(aminocarboxymethyl)piperidine

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this document establishes a robust theoretical framework based on its physicochemical properties. We delve into its zwitterionic nature, predict its solubility profile across various solvent systems and pH ranges, and provide detailed, field-proven experimental protocols for researchers to determine precise solubility data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior in solution for applications in medicinal chemistry, formulation, and process development.

This compound is a chiral synthetic building block commonly used in the development of novel therapeutic agents. Its structure, featuring a Boc-protected piperidine ring and an α-amino acid side chain, imparts unique physicochemical properties that are critical to its solubility.

The molecule possesses both a basic amino group (pKa₁) and an acidic carboxylic acid group (pKa₂). This dual functionality means it exists as a zwitterion at physiological pH, with a net neutral charge but distinct positive and negative centers. The solubility of such zwitterionic compounds is profoundly influenced by the pH of the aqueous medium.[1][2] At a low pH (pH < pKa₁), the amino group is protonated, resulting in a net positive charge.[1] Conversely, at a high pH (pH > pKa₂), the carboxylic acid is deprotonated, leading to a net negative charge.[1] The point of minimum aqueous solubility occurs at the isoelectric point (pI), where the molecule has no net charge.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 177702-21-5 | [3] |

| Molecular Formula | C₁₂H₂₂N₂O₄ | [3][4] |

| Molecular Weight | 258.31 g/mol | [3][4] |

| XLogP3 (Predicted) | -1.7 | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

Note: Properties are for the corresponding (S)-enantiomer, which are identical for non-chiral properties.[4]

The predicted XLogP3 of -1.7 indicates a high degree of hydrophilicity, suggesting favorable solubility in polar solvents. The presence of multiple hydrogen bond donors and acceptors further supports this prediction.

Sources

An In-depth Technical Guide to the NMR Spectroscopic Analysis of (R)-1-Boc-4-(aminocarboxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in pharmaceutical research and development, providing critical information for structural verification and quality control.[1][2][3] For a molecule such as (R)-1-Boc-4-(aminocarboxymethyl)piperidine, with its stereocenter and multiple functional groups, a thorough NMR analysis is paramount to confirm its identity and purity.[4]

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR data, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Part 1: Proton (¹H) NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |

| H-2, H-6 (axial) | ~2.70 - 2.90 | Multiplet | 2H | - | Protons on carbons adjacent to the nitrogen of the Boc-protected piperidine ring are deshielded. The axial protons typically appear at a slightly lower chemical shift than the equatorial protons. |

| H-2, H-6 (equatorial) | ~4.00 - 4.20 | Multiplet | 2H | - | Equatorial protons adjacent to the nitrogen are further deshielded due to the anisotropic effect of the carbamate group. |

| H-3, H-5 (axial) | ~1.20 - 1.40 | Multiplet | 2H | - | These are typical aliphatic protons on the piperidine ring. |

| H-3, H-5 (equatorial) | ~1.70 - 1.90 | Multiplet | 2H | - | Equatorial protons generally resonate at a higher chemical shift than their axial counterparts. |

| H-4 | ~2.00 - 2.20 | Multiplet | 1H | - | The methine proton at the stereocenter is coupled to the adjacent methylene protons of the ring and the side chain. |

| H-14 | ~3.80 - 4.00 | Singlet (broad) | 1H | - | The methine proton of the aminocarboxymethyl side chain is adjacent to an amino group and a carbonyl group, leading to a downfield shift. |

| NH₂ (H-18) | ~7.50 - 8.50 | Broad Singlet | 2H | - | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[5][6] |

| Boc (H-11, H-12, H-13) | ~1.45 | Singlet | 9H | - | The nine equivalent protons of the tert-butyl group of the Boc protecting group characteristically appear as a sharp singlet in a relatively uncrowded region of the spectrum.[5] |

| COOH | ~10.0 - 12.0 | Broad Singlet | 1H | - | The carboxylic acid proton is highly deshielded and its signal is often broad. Its presence and chemical shift are highly dependent on the solvent used. |

Part 2: Carbon-¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data

| Carbon(s) | Predicted Chemical Shift (ppm) | Assignment Rationale |

| C-2, C-6 | ~44 - 46 | These carbons are adjacent to the nitrogen atom and are thus deshielded. Their chemical shift is influenced by the electron-withdrawing effect of the Boc group. |

| C-3, C-5 | ~28 - 30 | These are standard aliphatic carbons within the piperidine ring. |

| C-4 | ~38 - 40 | The methine carbon at the point of substitution. |

| C-14 | ~55 - 58 | The α-carbon of the amino acid side chain is deshielded by both the amino and carboxyl groups. |

| C-15 (C=O, Carboxyl) | ~170 - 175 | The chemical shift for a carboxylic acid carbonyl carbon. |

| C-7 (C=O, Boc) | ~155 | The carbonyl carbon of the Boc protecting group. |

| C-10 (Quaternary, Boc) | ~80 | The quaternary carbon of the tert-butyl group. |

| C-11, C-12, C-13 (Methyl, Boc) | ~28.5 | The three equivalent methyl carbons of the tert-butyl group. |

Part 3: Experimental Protocol for NMR Sample Preparation

Achieving high-quality NMR spectra is critically dependent on proper sample preparation.[7][8][9][10][11]

Step-by-Step Methodology

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the this compound sample.[11] Commonly used solvents for such compounds include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Methanol (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those in the amino and carboxyl groups.[5]

-

Sample Concentration: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[8][9] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[9]

-

Sample Preparation:

-

Weigh the sample accurately into a clean, dry vial.

-

Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality NMR tube to remove any particulate matter.[7][8]

-

-

Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common practice.[5][11]

-

Data Acquisition: Acquire the NMR data on a spectrometer of suitable field strength (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H and ¹³C NMR should be employed, with adjustments made as necessary to optimize spectral quality.

Workflow for NMR Analysis

Caption: A generalized workflow for the preparation, acquisition, and analysis of NMR data for a small molecule like this compound.

Conclusion

The predicted ¹H and ¹³C NMR data presented in this guide provide a comprehensive spectroscopic profile for this compound. This information is crucial for scientists engaged in the synthesis, purification, and application of this compound, enabling them to confidently verify its structure and assess its purity. The provided experimental protocols and workflows further serve as a practical reference for obtaining high-quality NMR data, ensuring the integrity and reproducibility of their research.

References

- Applications of NMR in Pharmaceutical Analysis - Moravek. [Link]

- NMR Sample Prepar

- NMR spectroscopy: Quality control of pharmaceutical products. [Link]

- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa St

- How To Prepare And Run An NMR Sample - Blogs - News - alwsci. [Link]

- NMR spectroscopy in pharmacy - ResearchG

- Applications of NMR-Spectroscopy in Pharmaceutical Analysis - BrainKart. [Link]

- Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. [Link]

- (I) Plot of NH chemical shifts in the 1 H NMR spectra of the...

Sources

- 1. moravek.com [moravek.com]

- 2. Nuclear Magnetic Resonance (NMR) Pharmaceutical Analysis - Creative Proteomics [creative-proteomics.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. brainkart.com [brainkart.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. sites.bu.edu [sites.bu.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

The Strategic Role of (R)-1-Boc-4-(aminocarboxymethyl)piperidine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Piperidine Scaffold and the Rise of Constrained Amino Acid Analogs